molecular formula C10H11N3O2 B11513274 Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11513274
M. Wt: 205.21 g/mol
InChI Key: UDLMCRUPVYARNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methyl groups at positions 5 and 7 enhances its chemical stability and reactivity, making it an attractive scaffold for drug design and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of methyl groups at positions 5 and 7 enhances its binding affinity and specificity, making it a potent molecule for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate stands out due to its unique combination of chemical stability, reactivity, and biological activity. The presence of methyl groups at specific positions enhances its overall properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-6-4-7(2)13-9(12-6)8(5-11-13)10(14)15-3/h4-5H,1-3H3

InChI Key

UDLMCRUPVYARNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.